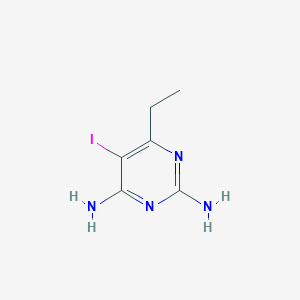

6-Ethyl-5-iodopyrimidine-2,4-diamine

描述

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Biology

The pyrimidine ring system is a cornerstone of chemical biology, representing a class of nitrogen-containing heterocyclic compounds with profound biological and medicinal importance. ignited.inwisdomlib.org As a fundamental component of nucleic acids, pyrimidines are integral to the structure of DNA and RNA. ignited.innumberanalytics.com The canonical nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives, highlighting their central role in genetic coding and cellular function. nih.gov

Beyond their role in genetics, pyrimidine scaffolds are present in a vast array of natural products, including vitamin B1 (thiamine). nih.gov The versatility of the pyrimidine nucleus has made it a privileged structure in medicinal chemistry. ignited.in Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and cardiovascular effects. ignited.ingsconlinepress.com The ability to functionalize the pyrimidine ring at various positions allows chemists to fine-tune the biological activity of these molecules, leading to the development of numerous therapeutic agents. numberanalytics.comnih.gov The ongoing exploration of pyrimidine-based compounds continues to yield novel candidates for treating a range of diseases, underscoring the enduring significance of this heterocyclic system. ignited.ingsconlinepress.com

Structural Context of 6-Ethyl-5-iodopyrimidine-2,4-diamine within the Pyrimidine Class

This compound is a specifically substituted derivative within the broad class of pyrimidines. Its structure is defined by a central pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. numberanalytics.comnih.gov The defining features of this particular compound are the substituents attached to the carbon atoms of the ring:

2,4-diamine: Two amino (-NH₂) groups are attached at positions 2 and 4. This 2,4-diaminopyrimidine (B92962) core is a recognized scaffold in drug discovery. researchgate.net

5-iodo: An iodine atom is attached at position 5. This heavy halogen is a key functional group that makes the compound particularly useful in cross-coupling reactions. mdpi.com

6-ethyl: An ethyl (-CH₂CH₃) group is attached at position 6.

These substitutions create a unique electronic and steric profile, positioning this compound as a valuable and reactive building block. The presence of the iodo group, in particular, distinguishes it as a versatile intermediate for further chemical modification.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 514854-13-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₉IN₄ | sigmaaldrich.com |

| Molecular Weight | 264.07 g/mol | sigmaaldrich.com |

Role of this compound as a Synthetic Intermediate

The primary significance of this compound lies in its role as a synthetic intermediate for the construction of more elaborate and biologically active molecules. researchgate.netmdpi.com The iodine atom at the 5-position is a critical reactive handle, enabling chemists to introduce a wide variety of substituents through metal-catalyzed cross-coupling reactions, most notably the Suzuki reaction. mdpi.combenthamscience.com

Research has demonstrated its utility in the development of novel therapeutic agents. For instance, the 2,4-diaminopyrimidine core is a known scaffold for creating potent enzyme inhibitors. researchgate.net Specifically, derivatives of this compound have been instrumental in the discovery of small molecule renin inhibitors. nih.gov In this context, the compound serves as a precursor, allowing for the coupling of various aryl or heterocyclic groups at the 5-position to explore structure-activity relationships and optimize potency. researchgate.netnih.gov

Furthermore, the related 2,4-diamino-5-iodopyrimidine framework is a key precursor in the synthesis of novel anti-tubercular agents. mdpi.com In these synthetic pathways, the iodinated pyrimidine is coupled with different boronic acids to generate a library of 5-aryl-2,4-diaminopyrimidine derivatives, which are then evaluated for their ability to inhibit mycobacterial growth. mdpi.com This highlights the compound's value in generating chemical diversity for drug discovery programs targeting infectious diseases.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 514854-13-8 | C₆H₉IN₄ |

| Cytosine | 71-30-7 | C₄H₅N₃O |

| Thymine | 65-71-4 | C₅H₆N₂O₂ |

| Uracil | 66-22-8 | C₄H₄N₂O₂ |

| Thiamine (Vitamin B1) | 59-43-8 | C₁₂H₁₇N₄OS⁺ |

| 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | C₄H₆N₄O |

| 2,4-Diamino-6-chloropyrimidine | 156-83-2 | C₄H₅ClN₄ |

| o-Phthalaldehyde | 643-79-8 | C₈H₆O₂ |

| 5-Iodo-6-methylpyrimidine-2,4-diamine | 189810-94-4 | C₅H₇IN₄ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-ethyl-5-iodopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNJKBQOYRJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460259 | |

| Record name | 6-Ethyl-5-iodopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514854-13-8 | |

| Record name | 6-Ethyl-5-iodopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Ethyl 5 Iodopyrimidine 2,4 Diamine

Reactions at the C5 Iodine Position: Cross-Coupling Methodologies

The iodine atom at the C5 position of the pyrimidine (B1678525) ring is a key site for synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org In the case of 6-ethyl-5-iodopyrimidine-2,4-diamine, the C5-iodo group readily participates in Suzuki coupling reactions with various aryl and vinyl boronic acids.

This reaction typically involves a catalytic cycle that includes three main steps: oxidative addition of the iodo-pyrimidine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the boronic acid, which facilitates the transmetalation step. organic-chemistry.org

Studies have shown that Suzuki-Miyaura reactions on similar 2,4-diaminopyrimidine (B92962) cores proceed with good yields. For instance, the coupling of 5-iodo-2,4-diaminopyrimidine derivatives with substituted phenylboronic acids, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a solvent mixture of EtOH/toluene/H₂O, has been reported to give products in yields ranging from 52% to 78%. mdpi.com The electronic nature of the substituents on the phenylboronic acid, whether electron-donating or electron-withdrawing, did not significantly impact the reaction yields. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | EtOH/toluene/H₂O | Reflux | - | 52-78 | mdpi.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | - | - | Room Temp | - | - | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | - | - | - | - | - | organic-chemistry.org |

This table presents a selection of reported conditions for Suzuki-Miyaura coupling reactions involving aryl halides, illustrating the variety of catalysts, bases, and solvents that can be employed.

Heck Reaction

The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.org The C5-iodo group of this compound can serve as the halide component in this reaction, allowing for the introduction of alkenyl substituents.

The mechanism of the Heck reaction generally involves the oxidative addition of the aryl or vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. libretexts.org A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. libretexts.org The catalytic cycle is completed by the regeneration of the Pd(0) catalyst through the action of a base. libretexts.org

While specific examples for this compound are not detailed in the provided results, the Heck reaction is a well-established method for the modification of 5-iodopyrimidines. For instance, the Heck coupling of 5-iodouridine (B31010) with various alkenes has been successfully carried out under phosphine-free conditions in aqueous media. researchgate.net These reactions often utilize Pd(OAc)₂ as the catalyst and an amine base like triethylamine. researchgate.netnih.gov

Functional Group Transformations Involving the C2 and C4 Amine Groups

However, the presence of these basic nitrogen atoms can sometimes interfere with certain catalytic processes. For example, in palladium-catalyzed cross-coupling reactions, unprotected N-H groups can coordinate to the metal center, potentially inhibiting the catalyst. nih.gov

Functional group transformations of amino groups are a common strategy in medicinal chemistry to modulate the properties of a molecule. For instance, the amino groups of 2,4-diaminopyrimidine derivatives can be targets for modification to enhance biological activity or selectivity. mdpi.com One approach involves the conversion of primary amines to nitriles through oxidation, a transformation that can be achieved under mild, DNA-compatible conditions using reagents like K₂RuO₄. rsc.org

Reactivity of the C6 Ethyl Substituent

The ethyl group at the C6 position is generally less reactive compared to the other functional groups on the pyrimidine ring. However, under certain conditions, it can participate in chemical reactions. For instance, radical reactions can be initiated at the benzylic-like position of the ethyl group. The reactivity of alkyl substituents on pyrimidine rings can be influenced by the electronic properties of the ring itself. nih.gov

Strategic Utilization of this compound as a Building Block

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly those with a 2,4-diaminopyrimidine core. This structural motif is found in numerous biologically active compounds. The presence of three distinct points of reactivity—the C5-iodo group, the C2/C4 amino groups, and the C6-ethyl group—allows for a modular approach to the synthesis of a diverse range of derivatives.

The C5-iodo position is particularly valuable for introducing a variety of aryl and heteroaryl substituents via cross-coupling reactions. This strategy has been employed in the development of inhibitors for enzymes like dihydrofolate reductase (DHFR). mdpi.comnih.gov By systematically varying the substituent at the C5 position, chemists can explore the structure-activity relationships of these compounds.

Pathways to Related Pyrimidine Derivatives (e.g., Pyrimethamine)

The 2,4-diaminopyrimidine scaffold is the core structure of the antimalarial drug Pyrimethamine (B1678524). issuu.com While the direct synthesis of Pyrimethamine from this compound is not the standard route, the chemistry involved in the synthesis of Pyrimethamine and related compounds highlights the general reactivity patterns of substituted pyrimidines.

The synthesis of Pyrimethamine typically involves the condensation of a guanidine (B92328) derivative with a β-keto nitrile. youtube.com A common synthetic route starts from p-chlorophenylacetonitrile and ethyl propionate. issuu.com

The de novo synthesis of pyrimidines in biological systems starts from simpler precursors like glutamine and carbon dioxide to form carbamoyl (B1232498) phosphate. youtube.com This eventually leads to the formation of orotic acid and then uridine (B1682114) monophosphate (UMP), a key precursor for other pyrimidine nucleotides. youtube.comnih.gov The understanding of these biosynthetic pathways can inspire synthetic strategies for creating novel pyrimidine derivatives.

Biological Activity and Molecular Targets of 6 Ethyl 5 Iodopyrimidine 2,4 Diamine Derivatives

Antimalarial Activity and Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of many organisms, including the malaria parasite Plasmodium falciparum. mdpi.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleic acids and certain amino acids. mdpi.com Inhibition of this enzyme disrupts DNA synthesis, leading to cell death.

Inhibition Profiles Against Wild-Type and Mutant DHFR

Derivatives of 2,4-diaminopyrimidine have been extensively studied for their ability to inhibit both wild-type and drug-resistant mutant strains of P. falciparum DHFR. nih.govresearchgate.net Resistance to traditional antifolate drugs like pyrimethamine (B1678524) often arises from point mutations in the DHFR gene, such as the S108N and C59R+S108N mutations. nih.govresearchgate.net These mutations can reduce the binding affinity of the inhibitors. nih.govresearchgate.net

Research has shown that certain 6-substituted 2,4-diaminopyrimidine derivatives can overcome this resistance. For instance, analogues with unbranched hydrophobic 6-substituents have demonstrated good binding affinity to both wild-type and mutant DHFR enzymes. nih.gov The flexibility of the 5-substituent also plays a crucial role in accommodating the altered active site of mutant DHFRs. nih.gov Several compounds have been identified that exhibit high affinity for both wild-type and mutant parasite DHFRs while showing low to no affinity for human DHFR, a critical factor for selective toxicity. nih.gov

Table 1: Inhibition of DHFR by 2,4-Diaminopyrimidine Derivatives

| Compound Type | Target Enzyme | Inhibition Profile |

|---|---|---|

| Pyrimethamine Analogues | Wild-Type and Mutant P. falciparum DHFR | High affinity for both, with some compounds showing good activity against pyrimethamine-resistant strains. nih.gov |

Activity Against Parasitic Organisms (e.g., Plasmodium falciparum)

The potent inhibition of P. falciparum DHFR by 2,4-diaminopyrimidine derivatives translates to significant antimalarial activity. nih.gov Numerous studies have reported the efficacy of these compounds against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. nih.govnih.gov The development of compounds with sub-micromolar inhibitory concentrations against resistant strains like K1 highlights their potential as next-generation antimalarials. nih.gov

Furthermore, the activity of these compounds is not limited to Plasmodium. Research has also explored their efficacy against other parasitic protozoa like Toxoplasma gondii, where they have shown potent inhibitory activity against the parasite's DHFR. nih.gov

Anticancer and Antiproliferative Potentials

The therapeutic utility of 6-Ethyl-5-iodopyrimidine-2,4-diamine derivatives extends to oncology, where they have been investigated as inhibitors of key signaling molecules involved in cancer progression.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. nih.gov Overexpression and activation of FAK are common in various cancers, making it an attractive therapeutic target. nih.gov Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of FAK. nih.gov By inhibiting FAK, these compounds can suppress tumor growth and metastasis. nih.govnih.gov For example, a compound designated as MY-1576, a 2,4-diaminopyrimidine derivative, has demonstrated potent FAK inhibitory activity and has been shown to suppress tumor growth in xenograft models of esophageal squamous cell carcinoma. nih.gov

Cell Line Specific Inhibitory Activities

The antiproliferative effects of 2,4-diaminopyrimidine derivatives have been evaluated across a range of cancer cell lines, revealing cell line-specific inhibitory activities. For instance, certain derivatives have shown significant inhibitory effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. bohrium.commdpi.com In some cases, the antiproliferative activity of these compounds has been found to be superior to that of the standard chemotherapeutic agent 5-fluorouracil. bohrium.com Mechanistic studies have indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. bohrium.com

Table 2: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect |

|---|---|---|

| MY-1576 | Esophageal Squamous Cell Carcinoma (KYSE30) | Potent FAK inhibition and tumor growth suppression. nih.gov |

| Compound 7i | HCT116, HT-29, MCF-7, HeLa | Inhibition of proliferation, induction of cell cycle arrest and apoptosis. bohrium.com |

Antimicrobial and Antiviral Properties

In addition to their antimalarial and anticancer activities, derivatives of this compound have also shown promise as antimicrobial and antiviral agents.

The inhibition of DHFR is a proven strategy for combating bacterial infections. nih.govresearchgate.net A series of (±)-6-alkyl-2,4-diaminopyrimidine-based inhibitors have been synthesized and evaluated for their potency against Bacillus anthracis and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov Other studies have reported the synthesis of novel pyrimidine-5-carbonitrile derivatives with marked antibacterial activity, particularly against Gram-positive bacteria. researchgate.net

The antiviral potential of this class of compounds has also been explored. For example, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its derivatives have exhibited pronounced antiretroviral activity, comparable to that of established drugs like adefovir (B194249) and tenofovir. nih.gov The structural similarity of some pyrimidine (B1678525) derivatives to known kinase inhibitors has prompted their evaluation as potential antiviral agents, leveraging the essential role of kinases in viral replication. mdpi.com

Activity Against Bacterial Pathogens (e.g., Bacillus anthracis)

Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of Bacillus anthracis, the bacterium responsible for anthrax. These compounds primarily exert their antibacterial effect by targeting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. The inhibition of DHFR disrupts the synthesis of essential DNA precursors, thereby halting bacterial growth.

A series of substituted 2,4-diaminopyrimidines have been synthesized and evaluated for their activity against B. anthracis. Research has shown that modifications to the pyrimidine structure can significantly influence the minimum inhibitory concentration (MIC). For instance, certain dihydrophthalazine-appended 2,4-diaminopyrimidine derivatives have demonstrated significant potency. It is believed that the S isomers of these compounds are particularly effective at binding to the substrate-binding pocket of DHFR in B. anthracis. nih.govnih.gov

Studies have identified specific derivatives with notable activity. For example, isobutenyl and phenyl derivatives have shown very low MIC values, indicating strong inhibitory action against B. anthracis. nih.govnih.gov The potency of these compounds is comparable to or even exceeds that of some established antibiotics. The core mechanism involves these derivatives acting as antifolates, a class of drugs that interfere with the action of folic acid. nih.govnih.gov

Table 1: In Vitro Activity of Selected 2,4-Diaminopyrimidine Derivatives Against Bacillus anthracis

| Derivative | Target | Mechanism of Action | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Isobutenyl Derivative | Dihydrofolate Reductase (DHFR) | Inhibition of folate pathway | 0.5 µg/mL |

Antiviral Mechanisms

Pyrimidine derivatives, including those related to this compound, have demonstrated a broad spectrum of antiviral activities. These compounds have been reported to inhibit the replication of various viruses, such as influenza virus, respiratory syncytial virus, herpes simplex virus (HSV-1 and HSV-2), and human cytomegalovirus.

The antiviral mechanisms of these derivatives are diverse. For some viruses, they may interfere with viral entry into the host cell. In other cases, they can disrupt the viral replication cycle once the virus is inside the cell. For example, certain 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2'-deoxyuridine diastereomers, which are structurally related to the core compound, have shown potent in vitro activity against HSV-1 and HSV-2. One particular diastereomer was found to be as potent as the antiviral drug ganciclovir (B1264) against human cytomegalovirus.

Modulation of Other Enzyme Activities (e.g., Tyrosinase)

While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented, broader research into pyrimidine derivatives suggests a potential for such activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications related to hyperpigmentation.

Studies on other classes of pyrimidine derivatives have shown that they can act as tyrosinase inhibitors. For example, certain 2,6-diamino-4-chloropyrimidine derivatives have demonstrated moderate inhibitory effects on mushroom tyrosinase, with some exhibiting potency comparable to the well-known inhibitor, kojic acid. The mechanism of inhibition for these compounds was identified as noncompetitive. This suggests that the pyrimidine scaffold could be a promising starting point for the development of novel tyrosinase inhibitors.

Other Noteworthy Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant)

Derivatives of pyrimidine have been investigated for a range of other pharmacological effects, notably anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity: Pyrimidine derivatives have been shown to possess anti-inflammatory properties through various mechanisms. Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Additionally, some pyrimidine derivatives have been found to inhibit lipoxygenase (LOX), another enzyme that plays a role in inflammatory pathways. The anti-inflammatory effects can also be mediated by reducing the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isobutenyl derivative of 2,4-diaminopyrimidine |

| Phenyl derivative of 2,4-diaminopyrimidine |

| 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2'-deoxyuridine |

| Ganciclovir |

| 2,6-diamino-4-chloropyrimidine |

Structure Activity Relationship Sar and Rational Design in 6 Ethyl 5 Iodopyrimidine 2,4 Diamine Research

Impact of C5 Substitution on Biological Efficacy and Selectivity

The C5 position of the pyrimidine (B1678525) ring is a critical site for modification to modulate biological efficacy and selectivity. The introduction of a bulky and lipophilic iodine atom, as seen in 6-ethyl-5-iodopyrimidine-2,4-diamine, can significantly influence the compound's pharmacological profile. Halogen atoms at the C5 position are known to affect the electronic properties of the pyrimidine ring and can participate in halogen bonding, a type of non-covalent interaction with biological targets.

In a broader context, substitutions at the C5 position of pyrimidines have been shown to be crucial for their activity. For instance, in the development of novel renin inhibitors, a series of 6-ethyl-5-substituted-pyrimidine-2,4-diamine derivatives were synthesized. While the direct analog with iodine at C5 was not detailed in this specific study, the research highlighted the importance of the C5 substituent in achieving potent inhibition. The study revealed that larger, hydrophobic groups at the C5 position could be well-tolerated and contribute to binding affinity.

The nature of the substituent at the C5 position can also influence the selectivity of the compound for its intended target over other related proteins. The size, hydrophobicity, and hydrogen-bonding capacity of the C5 substituent are key determinants of this selectivity.

| Substituent at C5 | Potential Impact on Biological Activity | Example Compound Context |

|---|---|---|

| Iodo | Increases lipophilicity, potential for halogen bonding, alters electronic distribution of the pyrimidine ring. | This compound |

| p-Chlorophenyl | Provides a larger hydrophobic surface area and potential for pi-pi stacking interactions. | Pyrimethamine (B1678524) |

| 1,2,3,4-Tetrahydroquinolin-7-yl | Offers a large, conformationally restricted hydrophobic moiety that can fit into specific binding pockets. | Renin Inhibitors chemicalbook.com |

Influence of C6 Ethyl Group on Binding Affinity and Activity

In the development of 2,4-diaminopyrimidine-based renin inhibitors, the presence of a 6-ethyl group was a common feature in the designed compounds. chemicalbook.com This suggests that the ethyl group at this position is important for fitting into the active site of the enzyme and contributing to the inhibitory potency. chemicalbook.com The size and orientation of the C6 substituent can be critical; a group that is too large or too small may lead to a loss of activity.

The ethyl group can also influence the conformation of the molecule, potentially positioning the other key functional groups, such as the 2,4-diamine and the C5-iodo moieties, for optimal interaction with the target.

Role of 2,4-Diamine Moiety in Molecular Recognition and Hydrogen Bonding

The 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore in medicinal chemistry, primarily due to its ability to mimic the hydrogen bonding patterns of purine (B94841) bases like adenine. This moiety is crucial for molecular recognition and anchoring the molecule within the binding site of a target protein through specific hydrogen bond interactions.

The two amino groups of the 2,4-diamine moiety can act as hydrogen bond donors, forming key interactions with hydrogen bond acceptors, such as the backbone carbonyls of amino acid residues in an enzyme's active site. This bidentate hydrogen bonding pattern is a hallmark of many potent enzyme inhibitors, including dihydrofolate reductase inhibitors like pyrimethamine. The stability of the resulting complex is significantly enhanced by these hydrogen bonds.

The planarity of the pyrimidine ring system, combined with the hydrogen-bonding capabilities of the 2,4-diamine groups, makes this scaffold an excellent platform for designing specific and high-affinity ligands for a variety of biological targets.

Computational Approaches in Guiding Rational Drug Design

Computational chemistry provides powerful tools for the rational design and optimization of drug candidates like this compound. These methods allow researchers to predict how a molecule will interact with its target, understand the basis of its activity, and guide the synthesis of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For a compound like this compound, docking studies can provide valuable insights into its binding mode within the active site of a target enzyme. These studies can help to:

Identify key interactions: Docking simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. For instance, the 2,4-diamino groups would be expected to form hydrogen bonds with the protein backbone.

Analyze the binding pocket: By examining the docked pose of the ligand, researchers can understand the shape, size, and chemical nature of the binding site. This information is crucial for designing new analogs with improved complementarity to the target.

Explain SAR data: Docking can provide a structural rationale for observed structure-activity relationships. For example, it could explain why an ethyl group at the C6 position is more favorable than a larger or smaller substituent.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. For this compound, these calculations can provide information about:

Charge distribution: Understanding the distribution of electron density within the molecule can help to predict its reactivity and interaction with the biological target.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify regions that are electron-rich (negative potential) or electron-poor (positive potential), which are important for intermolecular interactions.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of new therapeutic agents based on the this compound scaffold.

Advanced Characterization and Spectroscopic Analysis of 6 Ethyl 5 Iodopyrimidine 2,4 Diamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Ethyl-5-iodopyrimidine-2,4-diamine. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of pyrimidine (B1678525) derivatives, the chemical shifts of the protons are influenced by the electron-donating or -withdrawing nature of the substituents on the pyrimidine ring. For this compound, the ethyl group protons would typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern indicating their coupling. The protons of the two amino groups (-NH₂) at positions 2 and 4 would likely appear as broad singlets, and their chemical shift can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their specific chemical shifts influenced by the iodo, ethyl, and diamino substituents. The carbons of the ethyl group would appear in the aliphatic region of the spectrum. The gauge-independent atomic orbital (GIAO) method is often used in computational chemistry to simulate and predict ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental data for related aminopyrimidine structures. nih.gov

While specific, experimentally determined NMR data for this compound is not widely available in public literature, data for analogous compounds can provide valuable insights.

Table 1: Representative ¹H NMR Spectral Data for a Diaminopyrimidine Analogue This table is based on data for analogous compounds and serves as an illustrative example.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.1-1.3 | Triplet |

| -CH₂ (ethyl) | ~2.5-2.8 | Quartet |

| -NH₂ | ~5.0-7.0 | Broad Singlet |

| Aromatic-H | ~7.0-8.5 | Singlet/Multiplet |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to assess its purity. The molecular formula of the compound is C₆H₉IN₄, which corresponds to a molecular weight of approximately 264.07 g/mol . chemicalbook.com

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the data obtained from NMR spectroscopy. For instance, the loss of the ethyl group or the iodine atom would result in characteristic fragment ions.

Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography system (LC-MS) for simultaneous separation and detection. bldpharm.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₉IN₄ |

| Molecular Weight | 264.07 g/mol chemicalbook.com |

| [M+H]⁺ (ESI-MS) | ~265.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to characterize its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of the bonds within the molecule. Key functional groups give rise to characteristic absorption bands. For this compound, the following absorptions would be anticipated:

N-H stretching: The two amino groups (-NH₂) would exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. The presence of two bands in this region is typical for a primary amine.

C-H stretching: The aliphatic C-H bonds of the ethyl group would show stretching vibrations in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibrations of the amino groups would be observed around 1550-1650 cm⁻¹.

C-I stretching: The carbon-iodine bond would have a characteristic stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to simulate vibrational spectra and aid in the assignment of experimental bands for related pyrimidine structures. nih.gov

Table 3: Expected IR Absorption Bands for this compound This table is based on general IR data for similar functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3100-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N/C=C Stretch (Ring) | 1400-1650 |

| N-H Bend (Amine) | 1550-1650 |

| C-I Stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, is expected to absorb UV radiation. The presence of auxochromic groups like the amino groups and the iodo substituent will influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum of diaminopyrimidine derivatives is typically characterized by strong absorptions in the 200-400 nm range. nih.gov The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using time-dependent DFT (TD-DFT) calculations, which helps in understanding the charge transfer characteristics within the molecule. nih.gov The specific λmax would be determined experimentally in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724). sigmaaldrich.com

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. google.com This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol. sigmaaldrich.comgoogle.com The compound would be detected using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. nih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantification to determine the purity of the sample.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. mdpi.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separated spots are visualized under UV light (254 nm). mdpi.com The retention factor (Rf) value is calculated for each spot and can be used for qualitative analysis.

Table 4: Typical Chromatographic Methods for the Analysis of Pyrimidine Derivatives

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | UV Detection google.com |

| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane or Dichloromethane/Methanol | UV (254 nm) mdpi.com |

Emerging Research Applications and Future Perspectives for 6 Ethyl 5 Iodopyrimidine 2,4 Diamine

Development of Novel Pharmaceutical Agents from 6-Ethyl-5-iodopyrimidine-2,4-diamine Scaffolds

The 2,4-diaminopyrimidine (B92962) moiety is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets. nih.gov The this compound scaffold, in particular, has served as a crucial starting point for the synthesis of various potent inhibitors of enzymes implicated in a range of diseases.

One of the notable applications of this scaffold is in the development of renin inhibitors. nih.gov Through high-throughput screening and structure-based drug design, researchers have developed non-peptidic, small molecule renin inhibitors based on a 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine ring system. nih.gov These compounds have demonstrated moderate potency against renin, with IC50 values ranging from 91 to 650 nM. nih.gov

Furthermore, the 2,4-diaminopyrimidine core is a key feature in a variety of anticancer agents. nih.govrsc.org Derivatives of this scaffold have been designed and synthesized to target kinases such as Focal Adhesion Kinase (FAK), which is overexpressed in many tumors. nih.gov For instance, a series of 2,4-diarylaminopyrimidine derivatives based on the FAK inhibitor TAE-226 were developed, with some compounds showing potent anticancer activity against cell lines like A549 and MDA-MB-231. nih.gov The structural versatility of the this compound scaffold allows for modifications that can enhance potency and selectivity for various kinase targets. The iodo group at the 5-position is particularly useful for introducing further diversity through cross-coupling reactions, such as the Suzuki reaction, to create novel aryl-substituted derivatives with potential anti-tubercular or anticancer activities. nih.gov

The following table summarizes key pharmaceutical research findings involving derivatives of the this compound scaffold.

| Therapeutic Target | Scaffold/Derivative | Key Findings |

| Renin | 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine | Moderate potency with IC50 values of 91-650 nM. nih.gov |

| Focal Adhesion Kinase (FAK) | 2,4-diarylaminopyrimidine derivatives | Compound A12 showed IC50 values of 130 nM (A549 cells) and 94 nM (MDA-MB-231 cells). nih.gov |

| Dihydrofolate Reductase (DHFR) | 5-substituted 2,4-diaminopyrimidine antifolates | N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid showed high cytotoxicity against CCRF-CEM tumor cells. |

Applications in Agrochemical Development

Pyrimidine (B1678525) derivatives have a significant presence in the agrochemical industry, with several commercialized products used as fungicides. nih.gov Compounds like pyrimethanil (B132214) and cyprodinil (B131803) are well-known examples. nih.gov The inherent biological activity of the pyrimidine ring makes it a promising core for the development of new agrochemicals. nih.govfrontiersin.org

While direct studies on the agrochemical applications of this compound are not extensively documented, the broader class of pyrimidine derivatives has been widely screened for such purposes. nih.govfao.org Research has shown that various substituted pyrimidines exhibit significant antifungal activity against a range of phytopathogenic fungi. nih.gov For example, newly synthesized pyrimidine derivatives have demonstrated potent fungicidal activities, in some cases exceeding that of commercial fungicides. nih.gov

The this compound scaffold offers a platform for creating libraries of compounds to be screened for agrochemical activity. The iodo substituent can be readily replaced using cross-coupling reactions to introduce a wide variety of functional groups, potentially leading to the discovery of novel herbicides, insecticides, or fungicides. wikipedia.org The development of pyrimidine-based agrochemicals is a continuous effort to combat resistance and discover new modes of action. nih.gov

The table below presents examples of pyrimidine derivatives with known agrochemical activity, highlighting the potential of this class of compounds.

| Compound Class | Type of Activity | Example Compounds |

| Pyrimidine Fungicides | Antifungal | Azoxystrobin, Cyprodinil, Pyrimethanil, Diflumetorim nih.gov |

| Sulfonylurea Herbicides | Herbicidal | Amidosulfuron, Bensulfuron-methyl wikipedia.org |

| Nicotinoid Insecticides | Insecticidal | Imidacloprid (contains a pyridine (B92270) ring, structurally related) wikipedia.org |

Exploration of Green Chemistry Approaches in Synthesis and Derivatization

The synthesis of heterocyclic compounds like pyrimidines is an area where green chemistry principles are increasingly being applied to reduce environmental impact. rasayanjournal.co.innih.gov Traditional synthesis methods often involve hazardous reagents and solvents. rasayanjournal.co.in Modern approaches focus on the use of safer solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inmdpi.com

For the synthesis of pyrimidine derivatives, several greener methods have been developed, including microwave-assisted synthesis, ultrasonication, and the use of ionic liquids. rasayanjournal.co.in These techniques can lead to shorter reaction times, higher yields, and simpler work-up procedures. rasayanjournal.co.in For instance, a mechanical grinding method under solvent-free conditions has been reported for the iodination of pyrimidine derivatives, which is a key step in the synthesis of compounds like this compound. mdpi.com This method offers an environmentally friendly alternative to traditional iodination procedures.

Catalytic methods are also at the forefront of green synthesis. mdpi.com The use of catalysts can improve the efficiency and selectivity of reactions for synthesizing pyrimidine cores. rsc.orgresearchgate.netmdpi.com For example, triflic acid has been used to catalyze the [2+2+2] cycloaddition of cyanamides and ynamides to produce 2,4,6-triaminopyrimidines with high regioselectivity. rsc.org Furthermore, the synthesis of pyrimidines directly from dinitrogen and carbon has been explored as a novel and sustainable approach. oup.com

While specific green synthesis protocols for this compound are not extensively detailed in the literature, the general advancements in green pyrimidine synthesis provide a strong foundation for developing more environmentally benign routes to this important scaffold and its derivatives.

Potential in Chemical Probe Development and Biological Tool Compounds

Chemical probes are small molecules used to study biological systems and validate drug targets. The 2,4-diaminopyrimidine scaffold is well-suited for the design of chemical probes due to its proven interaction with a variety of protein targets, particularly kinases. nih.govnih.gov The this compound scaffold can be systematically modified to create potent and selective probes.

The design of a good chemical probe requires a deep understanding of the structure-activity relationship (SAR) of the scaffold. rsc.org The iodo group on the 5-position of this compound is a key handle for introducing modifications through reactions like the Suzuki coupling, allowing for the exploration of a wide chemical space to optimize binding affinity and selectivity for a target of interest. nih.gov For example, derivatives of 2,4-diaminopyrimidine have been developed as dual inhibitors of JMJD3 and HDAC, demonstrating the potential to create probes for studying epigenetic modifications. nih.gov

The development of pyrimidine-based chemical probes can aid in understanding the biological roles of various enzymes and receptors, ultimately facilitating the discovery of new therapeutic targets.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery for rapidly identifying and optimizing lead compounds. spirochem.com The this compound scaffold is highly amenable to these approaches.

Combinatorial chemistry allows for the parallel synthesis of large libraries of related compounds. spirochem.com The reactive iodine atom in this compound makes it an ideal starting material for creating diverse libraries of 5-substituted pyrimidine derivatives through various cross-coupling reactions. nih.gov This enables the efficient exploration of the SAR around the pyrimidine core.

These synthesized libraries can then be subjected to HTS to identify "hits" against a specific biological target. The discovery of 6-ethyl-2,4-diaminopyrimidine-based renin inhibitors was facilitated by HTS. nih.gov The integration of parallel synthesis, HTS, and structure-based drug design has been shown to be a successful strategy for developing potent and selective drug candidates from the 2,4-diaminopyrimidine class of compounds. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。